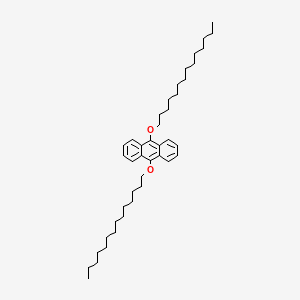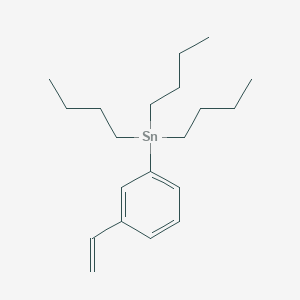![molecular formula C15H26O B14375769 16-Oxabicyclo[10.3.1]hexadec-12-ene CAS No. 89328-33-6](/img/structure/B14375769.png)
16-Oxabicyclo[10.3.1]hexadec-12-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Oxabicyclo[10.3.1]hexadec-12-ene is a bicyclic ether compound with a unique structure that has garnered interest in various fields, particularly in the fragrance industry. This compound is known for its role as an intermediate in the synthesis of fragrance ingredients such as 3-methylcyclopentadecenone (MUSCENONE®) and its analogs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Oxabicyclo[10.3.1]hexadec-12-ene typically involves the reaction of 3-Methyl-1,5-cyclopentadecanedione with a metal or metalloid alkoxide. This reaction is carried out under controlled conditions to ensure high yield and purity . The process can be scaled up for industrial production, making it a viable method for large-scale synthesis .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves the use of advanced techniques to maintain consistency and efficiency. The reaction is often conducted in the presence of catalysts such as Raney copper or Raney nickel, which facilitate the cyclodehydrogenation-dehydration of the intermediate diol . This method ensures a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
16-Oxabicyclo[10.3.1]hexadec-12-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other useful intermediates.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of other compounds, particularly in the fragrance industry .
Wissenschaftliche Forschungsanwendungen
16-Oxabicyclo[10.3.1]hexadec-12-ene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Wirkmechanismus
The mechanism by which 16-Oxabicyclo[10.3.1]hexadec-12-ene exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. These products can then interact with biological systems, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene: A similar compound used in the fragrance industry.
3-Methyl-1,5-cyclopentadecanedione: Another intermediate in the synthesis of fragrance ingredients.
Uniqueness
16-Oxabicyclo[10.3.1]hexadec-12-ene stands out due to its unique bicyclic structure, which imparts specific chemical properties that are valuable in various applications. Its ability to serve as an intermediate in the synthesis of high-value fragrance ingredients highlights its importance in the industry.
Eigenschaften
CAS-Nummer |
89328-33-6 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
16-oxabicyclo[10.3.1]hexadec-1(15)-ene |
InChI |
InChI=1S/C15H26O/c1-2-4-6-8-11-15-13-9-12-14(16-15)10-7-5-3-1/h12,15H,1-11,13H2 |
InChI-Schlüssel |
NLXIBWRIRQJZIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC2=CCCC(O2)CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



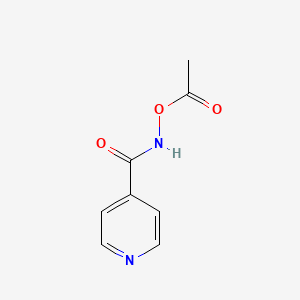
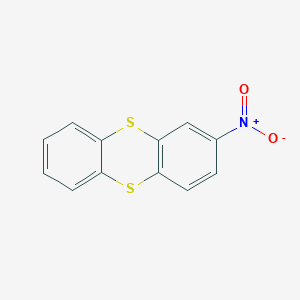

![2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B14375706.png)
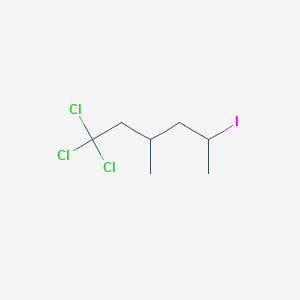
![Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14375719.png)
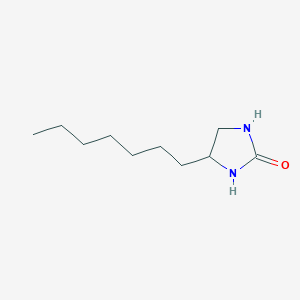
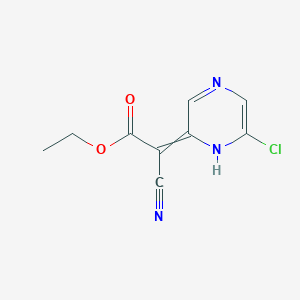
![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)
